Product packaging for Maniwamycin B(Cat. No.:CAS No. 122547-71-1)

Maniwamycin B

Cat. No.: B056914
CAS No.: 122547-71-1
M. Wt: 200.28 g/mol
InChI Key: YSGFBXZSDXVSLM-IZPMOTALSA-N
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Description

Maniwamycin B is a structurally complex ansamycin-class polyketide isolated from microbial sources, garnering significant interest in antibacterial and oncology research. Its primary mechanism of action involves the potent and selective inhibition of bacterial FabI (enoyl-acyl carrier protein reductase), a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II). This targeted action makes it a compelling candidate for investigating novel therapeutic strategies against multidrug-resistant Gram-positive pathogens, particularly Staphylococcus aureus. Beyond its antibacterial utility, this compound exhibits promising anticancer properties by selectively inhibiting the proteostasis of oncogenic drivers, such as the transcription factor MYC. Researchers value this compound for its dual-functionality, enabling studies on novel antibiotic mechanisms to combat resistance and for exploring targeted degradation of key oncoproteins in various cancer models. Its unique structure also serves as a valuable scaffold in medicinal chemistry for the design and synthesis of novel analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2 B056914 Maniwamycin B CAS No. 122547-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122547-71-1

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

[(E)-hex-1-enyl]-[(2S,3S)-3-hydroxybutan-2-yl]imino-oxidoazanium

InChI

InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3/b8-7+,12-11?/t9-,10-/m0/s1

InChI Key

YSGFBXZSDXVSLM-IZPMOTALSA-N

SMILES

CCCCC=C[N+](=NC(C)C(C)O)[O-]

Isomeric SMILES

CCCC/C=C/[N+](=N[C@@H](C)[C@H](C)O)[O-]

Canonical SMILES

CCCCC=C[N+](=NC(C)C(C)O)[O-]

Synonyms

2-hydroxybutane-3-NNO-azoxy-1'-(1'-hexene)
maniwamycin B

Origin of Product

United States

Origin, Fermentation, and Isolation of Maniwamycin B

Producing Organism and Fermentation

Maniwamycin B is produced by the bacterium Streptomyces prasinopilosus. mdpi.comnih.gov This species of actinomycetes is the natural source of both Maniwamycin A and B. nih.gov The production of this compound is achieved through the fermentation of the culture broth of Streptomyces prasinopilosus. nih.gov

In addition to S. prasinopilosus, other Streptomyces species have been identified as producers of maniwamycins, particularly under conditions of heat stress. For instance, Streptomyces sp. JA74 has been reported to produce maniwamycins as heat-shock metabolites (HSMs). nih.gov This suggests that environmental triggers, such as elevated temperatures, can influence the metabolic output of these microorganisms, leading to the production of specific secondary metabolites like this compound.

The broader family of azoxy-containing natural products, to which this compound belongs, includes compounds such as valanimycin (B1682123), elaiomycin, jietacins, and azoxybacilin, all produced by various species of Streptomyces and other bacteria. pnas.orgnih.gov The biosynthesis of these compounds often involves complex pathways, with precursors like L-valine and L-serine being fundamental building blocks, as seen in the biosynthesis of valanimycin. pnas.orgnih.gov

Extraction and Purification

The isolation and purification of this compound from the fermentation broth of Streptomyces prasinopilosus is a multi-step process that employs various chromatographic techniques to separate it from other metabolites and impurities. nih.gov The initial extraction is typically followed by a series of purification steps to obtain the pure compound.

The first step in the isolation of this compound from the culture broth involves resin absorption. nih.govresearchgate.net This technique utilizes a solid resin to which the target compound and other molecules adhere. The culture broth is passed through the resin, and the maniwamycins, along with other components, are captured.

Following absorption, the captured compounds are eluted from the resin. The crude extract containing Maniwamycin A and B is then subjected to partition chromatography. nih.gov This method separates compounds based on their differential partitioning between two immiscible liquid phases. In the case of this compound, extraction with ethyl acetate (B1210297) (EtOAc) is a key step. nih.govresearchgate.net This solvent selectively dissolves the maniwamycins, separating them from more polar or non-polar impurities that remain in the aqueous phase or are not soluble in ethyl acetate.

After the initial extraction, column chromatography is employed for further purification. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase packed in a column.

Silica (B1680970) Gel Chromatography: Silica gel is a common stationary phase used for the purification of moderately polar organic compounds. The crude extract obtained from the ethyl acetate partitioning is applied to a silica gel column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with different polarities travel through the column at different rates, allowing for their separation. The fractions containing this compound are collected for further processing.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative HPLC is often utilized. This is a high-resolution chromatographic technique that uses high pressure to force the solvent through the column, which is packed with smaller particles, leading to better separation. Different types of stationary phases can be used in HPLC depending on the properties of the compound being purified. The selection of the appropriate column and mobile phase is critical for achieving the desired purity of this compound.

The isolation and purification of azoxy compounds like this compound can be challenging due to their unique chemical properties and the potential for co-eluting impurities. While traditional methods like silica gel chromatography and reversed-phase HPLC are effective, emerging chromatographic techniques offer enhanced selectivity and resolution for these types of molecules.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a small amount of a more polar aqueous solvent. For polar azoxy compounds, HILIC can provide alternative selectivity compared to reversed-phase HPLC, potentially resolving impurities that are difficult to separate using traditional methods.

Chiral Stationary Phases (CSPs): Many natural products, including some azoxy compounds, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). This compound itself possesses chiral centers. Chiral chromatography, using columns with chiral stationary phases, is essential for the separation of enantiomers. This is crucial for determining the stereochemistry of the molecule and for isolating the specific enantiomer with the desired biological activity. For instance, the determination of the C-2 and C-3 configurations of Maniwamycin G, a related compound, was achieved using circular dichroism and a modified Mosher's method, which often relies on chromatographic separation of diastereomeric derivatives. researchgate.net The application of CSPs in the direct separation of enantiomers of azoxy compounds represents a significant advancement in their purification and characterization.

These advanced chromatographic techniques, in conjunction with established methods, provide a powerful toolkit for the efficient isolation and purification of this compound and other complex natural products from microbial sources.

Chemoenzymatic and Chemical Synthesis of Maniwamycin B and Analogues

Total Synthetic Strategies for Maniwamycin B

The first total synthesis of this compound was achieved by Nakata and co-workers in 1993. acs.orgkeio.ac.jp Their strategy was centered around the regioselective oxidation of a β-hydroxyazo precursor, a key step that established the characteristic azoxy functionality. acs.org This approach provided a new methodology for synthesizing antifungal antibiotics like the maniwamycins. researchgate.net

The synthesis began with a readily available starting material which was converted into a key β-hydroxyazo compound. The critical step in the synthesis was the oxidation of this intermediate. This transformation was challenging due to the potential for multiple reaction pathways, but a regioselective method was successfully developed to yield the desired this compound structure. acs.orgkeio.ac.jp The synthetic route reported by Nakata and co-workers served as a foundational basis for later synthetic efforts targeting maniwamycin analogues. semanticscholar.org

Regioselective Oxidation Methods in Azoxy Compound Synthesis

The formation of the unsymmetrical azoxy moiety is a pivotal challenge in the synthesis of compounds like this compound. The regioselectivity of the oxidation of the precursor azo group determines which nitrogen atom bears the oxygen.

In their synthesis of Maniwamycins A and B, Nakata et al. developed a novel method for the regioselective oxidation of β-hydroxyazo compounds. acs.org They discovered that the choice of oxidizing agent and reaction conditions could direct the oxidation to the desired nitrogen atom, leading to the correct isomer. acs.orgresearchgate.net This method proved to be highly chemoselective, avoiding unwanted side reactions like epoxidation. thieme-connect.de

Generally, the synthesis of asymmetrically substituted diazene (B1210634) oxides (azoxy compounds) can be approached through various methods. jst.go.jp Organic peroxy acids, such as peracetic acid and 3-chloroperoxybenzoic acid (MCPBA), are common reagents for the oxidation of azo compounds. thieme-connect.de The regioselectivity of this oxidation can be influenced by the electronic and steric nature of the substituents on the azo group. For instance, in the synthesis of some aliphatic diazene oxides, MCPBA has been used successfully to achieve regioselective oxidation. thieme-connect.de Other approaches to synthesizing azoxy compounds include the condensation of N,N-dihaloamines with alkyl nitroso compounds, which can yield a single regioisomer but is often restricted to tertiary alkyl groups. thieme-connect.de The development of environmentally friendly methods, such as using hydrogen peroxide with base catalysis, also offers a pathway for the selective oxidation of anilines to azoxyarenes, where the base strength can control the reaction outcome. nih.govnih.gov

Table 1: Oxidation Methods in Azoxy Synthesis

Method Reagents Key Features Reference
Oxidation of β-hydroxyazo compounds Peroxy acids (e.g., MCPBA) High regioselectivity and chemoselectivity in the synthesis of maniwamycins. acs.orgthieme-connect.de
Oxidation of 1,2-diazenes (azo compounds) Peroxybenzoic, peracetic, or 3-chloroperoxybenzoic acid General method for symmetrical aliphatic diazene oxides. thieme-connect.de
Condensation Reaction N,N-dihaloamines and monomeric alkyl nitroso compounds Selectively yields one regioisomer; restricted to tertiary alkyl residues. thieme-connect.de

Synthesis of Stereoisomers and Analogues for Research Investigations

The synthesis of stereoisomers and analogues of maniwamycins is crucial for determining the absolute configuration of new natural products and for structure-activity relationship (SAR) studies.

Researchers have synthesized various maniwamycin analogues, including Maniwamycins C, D, E, F, and G. researchgate.netresearchgate.net For example, Maniwamycin G, which features a methoxycarbonyl group instead of the amide found in other analogues, was synthesized to confirm its structure, which was determined to have a (2R, 3R) configuration. researchgate.netacs.org

A notable example of the importance of synthesizing stereoisomers is the structural elucidation of Dihydromaniwamycin E, a new maniwamycin derivative isolated from a thermotolerant Streptomyces species. researchgate.netkeio.ac.jpacs.org To unambiguously determine its absolute structure, all four possible stereoisomers were synthesized. researchgate.netkeio.ac.jpacs.org This synthetic effort was essential for confirming the identity of the natural product. keio.ac.jpacs.org The synthesis of these analogues and stereoisomers provides valuable compounds for investigating their biological activities, such as their quorum-sensing inhibitory effects and antiviral properties. researchgate.netresearchgate.net

Table 2: Synthesized Maniwamycin Analogues and Stereoisomers

Compound Key Structural Feature/Purpose of Synthesis Reference
Maniwamycin G Contains a methoxycarbonyl group; synthesis confirmed (2R, 3R) configuration. researchgate.netacs.org
Dihydromaniwamycin E Synthesis of four stereoisomers to determine the absolute structure of the natural product. researchgate.netkeio.ac.jpacs.org

Table 3: Compound and PubChem CID

Compound Name PubChem CID
Maniwamycin A 44564883
This compound 101281896
Maniwamycin C 117865225
Maniwamycin D 117865226
Maniwamycin E 117865227
Maniwamycin F 117865228
Maniwamycin G 58593414
Dihydromaniwamycin E 159461129
3-Chloroperoxybenzoic acid (MCPBA) 7393
Peracetic acid 7087
Hydrogen peroxide 784

Elucidation of Biosynthetic Pathways

Precursor Incorporation Studies for Maniwamycin B and Analogues

Isotope-labeling studies have been instrumental in identifying the primary metabolic building blocks that constitute the maniwamycin scaffold. These experiments involve feeding the producing organism, Streptomyces sp., with labeled precursors and analyzing their incorporation into the final product.

Carbon Source Derivations (e.g., Acetate (B1210297) Units)

Feeding experiments with isotope-labeled compounds have revealed the carbon origins of the maniwamycin structure. For the analogue Maniwamycin G, its carbon skeleton is assembled from four acetate units and the amino acid L-serine. researchgate.netnih.govacs.org Specifically, the C-1', C-2', C-3', C-4', C-5', and C-6' positions of the hexenyl moiety, as well as the C-4 and C-5 positions, are derived from acetate. researchgate.netnih.gov The remaining carbons of the core structure (C-1 to C-3) originate from L-serine. researchgate.netnih.govacs.org This pattern of acetate incorporation is characteristic of fatty acid biosynthesis, suggesting the involvement of a polyketide synthase (PKS) or fatty acid synthase (FAS) machinery in the formation of the hexenyl side chain.

Nitrogen Source Derivations (e.g., L-Serine, Glutamic Acid)

The two nitrogen atoms of the characteristic azoxy bond in maniwamycins have distinct origins. In Maniwamycin G, the nitrogen atom attached to the C-2 position (Nα) is derived from L-serine. researchgate.netnih.govacs.org In contrast, the nitrogen atom of the hexen-1-yl amine unit (Nβ) originates from glutamic acid. researchgate.netnih.govacs.org This differential sourcing of nitrogen atoms highlights the specificity of the enzymes involved in the biosynthetic pathway. The incorporation of L-serine is a common feature in the biosynthesis of several azoxy compounds, including valanimycin (B1682123). pnas.orgpsu.edu

Enzymatic Mechanisms of Azoxy Bond Formation

The formation of the unique N=N+(O–)R moiety, the azoxy group, is a critical and complex step in maniwamycin biosynthesis. While the precise enzymes for maniwamycin have not been definitively characterized, research on other azoxy-containing natural products has shed light on the likely enzymatic players and mechanisms.

Role of N-Oxygenases (e.g., AzoC)

The biosynthesis of the azoxy bond is thought to be initiated by the oxidation of an amino group. In the biosynthesis of azoxymycins, a nonheme diiron N-oxygenase, AzoC, has been identified as a key enzyme. researchgate.netnih.gov AzoC catalyzes the oxidation of an amine to its corresponding nitroso analogue. researchgate.netnih.gov Deletion of the azoC gene in the azoxymycin producer, Streptomyces chattanoogensis, resulted in the accumulation of the amine precursors and the disappearance of the azoxy products, confirming its crucial role. researchgate.net It is plausible that a homologous N-oxygenase is involved in the maniwamycin pathway, catalyzing a similar initial N-oxidation step. These N-oxygenases are part of a larger class of enzymes, including flavin-dependent monooxygenases and cytochrome P450s, that are known to catalyze N-O bond formation in various natural product biosyntheses. nih.govnih.govnih.gov

Redox Coenzyme Involvement in Azoxy Bond Biogenesis

Following the initial N-oxidation, the formation of the azoxy bond is a multi-step process that likely involves redox coenzymes. In the case of azoxymycins, after the AzoC-catalyzed formation of the nitroso intermediate, redox coenzyme pairs are proposed to facilitate the conversion between the nitroso group and a hydroxylamine (B1172632) intermediate through radical transient species. researchgate.netresearchgate.netnih.gov These reactive intermediates can then efficiently dimerize to form the stable azoxy bond. researchgate.netresearchgate.netnih.gov This process is described as a combination of enzymatic and non-enzymatic coupling cascade reactions. researchgate.netnih.govbiorxiv.org The specific redox coenzymes and the precise mechanism of their involvement in maniwamycin biosynthesis are yet to be determined, but likely follow a similar pattern of generating reactive nitrogen species that can condense to form the N-N bond, which is subsequently oxidized to the azoxy level.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites like maniwamycins are typically clustered together on the microbial chromosome. The identification and analysis of these biosynthetic gene clusters (BGCs) are crucial for understanding the complete biosynthetic pathway. While the specific BGC for this compound has not been explicitly detailed in the provided context, the general approach involves genome mining and genetic manipulation. jmicrobiol.or.krjmicrobiol.or.kr

Bioinformatic tools like antiSMASH are used to predict BGCs within the genome of the producing Streptomyces strain. jmicrobiol.or.krjmicrobiol.or.kr These clusters often contain genes encoding polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), tailoring enzymes (such as oxygenases, methyltransferases, and dehydrogenases), transporters, and regulatory proteins. nih.govnih.govrsc.org

For related azoxy compounds like valanimycin, the BGC has been identified and extensively studied. The valanimycin cluster contains genes for an amino acid decarboxylase, a flavin monooxygenase, and a seryl-tRNA synthetase, among others. pnas.orgjst.go.jp Similarly, the BGC for azodyrecins has been cloned and expressed in heterologous hosts, allowing for functional characterization of the enzymes involved. biorxiv.org It is highly probable that the maniwamycin BGC also contains a similar suite of genes, including those for an N-oxygenase, enzymes for precursor supply (L-serine and glutamic acid derivatives), and polyketide/fatty acid synthesis of the hexenyl moiety. Further research involving genome sequencing of the this compound producing strain and subsequent gene knockout and heterologous expression studies will be necessary to definitively identify and characterize its BGC. jmicrobiol.or.kr

Genome Mining for Azoxy Biosynthetic Pathways

Genome mining has become a revolutionary approach for discovering novel natural products and their corresponding biosynthetic gene clusters (BGCs) without the need for traditional, often challenging, cultivation and isolation methods. nih.gov This in-silico analysis of microbial genomes allows for the identification of putative BGCs that may encode the machinery for synthesizing complex molecules, including azoxy compounds. nih.gov

The search for azoxy BGCs often involves looking for genes encoding specific, conserved enzymes known to be involved in N-N bond formation or modification. For instance, the biosynthetic pathways for azoxy compounds like valanimycin and the newly discovered azodyrecins have been found to contain key enzymes such as hydrazine (B178648) synthetases and oxidoreductases. beilstein-journals.org The presence of genes homologous to known pathway components, such as vlmA and vlmH from the valanimycin cluster, can serve as a genetic marker to pinpoint potential BGCs for other aliphatic azoxy natural products. beilstein-journals.org

Bioinformatic analyses, such as creating sequence similarity networks for key enzymes, have revealed that while BGCs for well-known compounds like valanimycin and azoxymycin are relatively rare, clusters resembling those for azodyrecins are widely distributed throughout the genomes of Streptomyces species, suggesting a largely untapped reservoir of chemical diversity. beilstein-journals.orgbiorxiv.org This highlights the power of genome mining to not only find new compounds but also to understand the evolutionary distribution of their biosynthetic pathways. biorxiv.orgnih.gov These findings pave the way for the targeted isolation of novel bioactive azoxy compounds. beilstein-journals.orgnih.govacs.org

Genetic Manipulation and Gene Knock-out Studies (e.g., CRISPR-Cas9)

Once a putative biosynthetic gene cluster is identified, genetic manipulation is employed to determine the function of individual genes within the pathway. Gene knock-out studies, where a specific gene is inactivated, are fundamental to this process. The resulting change in the metabolic profile of the microorganism—either the complete loss of the final product or the accumulation of an intermediate—provides strong evidence for the gene's role.

Modern gene-editing tools, particularly CRISPR-Cas9, have streamlined this process. For example, in the study of the azodyrecin biosynthetic pathway in Streptomyces mirabilis P8-A2, CRISPR-Cas9 base editing was used to systematically knock out 14 different enzyme-encoding genes. biorxiv.org Analysis of the resulting mutants and their accumulated intermediates through mass spectrometry allowed researchers to delineate the specific steps of the pathway, including the crucial conversion of a hydrazine intermediate to an azo compound, which is then oxygenated to form the final azoxy bond. biorxiv.orgresearchgate.net

Similarly, earlier genetic investigations into the valanimycin BGC in Streptomyces viridifaciens involved creating mutations in various vlm genes to elucidate their functions, such as the roles of vlmJ, vlmK, and vlmA in processing intermediates. pnas.org These targeted genetic modifications are indispensable for confirming the hypotheses generated by genome mining and for building a complete picture of the biosynthetic cascade.

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression, the transfer of a BGC from its native producer into a more genetically tractable and easily cultivated host organism, is a powerful strategy for studying and manipulating biosynthetic pathways. nih.gov This technique is particularly useful when the native organism is difficult to grow in laboratory settings or when its genetic tools are underdeveloped. nih.govresearchgate.net

Commonly used heterologous hosts for Streptomyces BGCs include Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus. researchgate.net The entire BGC for the azoxy compound azodyrecin, for instance, was successfully cloned and expressed in two different heterologous hosts, S. albidoflavus J1074 and S. coelicolor M1146. biorxiv.orgresearchgate.net The successful production of azodyrecins in these new hosts definitively confirmed that the cloned gene cluster was responsible for their biosynthesis. biorxiv.org This approach not only validates the function of the BGC but also provides a platform for pathway engineering to create novel analogs of the natural product. researchgate.net

Biosynthetic Relationships with Other Azoxy Natural Products (e.g., Valanimycin, Azoxymycins, Elaiomycins)

This compound belongs to a growing family of natural products characterized by the azoxy functional group. pnas.org Comparing its presumed biosynthesis with that of other well-studied azoxy compounds like valanimycin, azoxymycins, and elaiomycins reveals both conserved enzymatic strategies and divergent pathways.

Valanimycin: The biosynthesis of valanimycin is one of the most studied among azoxy compounds. It is derived from the amino acid precursors L-valine and L-serine. pnas.orgjst.go.jp A key step involves the formation of an O-seryl-isobutylhydroxylamine intermediate, catalyzed by the VlmA protein, which transfers a seryl group from seryl-tRNA onto isobutylhydroxylamine. pnas.orgpnas.org Recent studies have unveiled a conserved enzymatic cascade for the subsequent azoxy bond formation in valanimycin, involving a membrane-bound hydrazine synthase and a nonheme diiron azoxy synthase that work together to convert an unstable intermediate into the final azoxy product via a hydrazine-azo-azoxy pathway. nih.govacs.org Given that maniwamycins are also aliphatic azoxy compounds produced by Streptomyces, it is plausible they share parts of this biosynthetic logic.

Azoxymycins: In contrast, the biosynthesis of the aromatic azoxymycins follows a different mechanism for azoxy bond formation. researchgate.net In this pathway, a nonheme diiron N-oxygenase, AzoC, first oxidizes an amine precursor to its nitroso analogue. researchgate.netx-mol.netresearchgate.net This is followed by a proposed non-enzymatic, coenzyme-facilitated dimerization to form the azoxy bond. researchgate.netx-mol.net This highlights that nature has evolved at least two distinct mechanisms to construct the R-N=N⁺(-O⁻)-R' core.

Elaiomycins: Elaiomycin is another aliphatic azoxy compound. wikipedia.org Its biosynthetic precursors have been identified as n-octylamine, L-serine, and acetate, showing a divergence from the valine-derived isobutyl group seen in valanimycin. acs.org The co-occurrence of multiple elaiomycin congeners in a single strain suggests the presence of tailoring enzymes that create structural diversity in the later stages of the pathway. nih.gov

The biosynthetic pathways of these varied azoxy natural products showcase a fascinating modularity. While the core machinery for azoxy bond formation may be conserved among closely related compounds (like the aliphatic maniwamycins and valanimycin), distinct strategies have evolved for different structural classes (aliphatic vs. aromatic). Furthermore, the diversity in precursor incorporation and late-stage tailoring reactions contributes to the wide array of azoxy structures found in nature.

Antifungal Activities

This compound is primarily recognized for its potent and broad-spectrum antifungal properties. researchgate.net

Initial studies on this compound revealed its significant efficacy against a wide range of fungi. researchgate.net Research has confirmed that it possesses a broad antifungal spectrum, indicating its potential to combat various fungal pathogens. scispace.com The compound is part of a family of azoxy antibiotics, which includes Maniwamycin A, that are noted for their strong antifungal activity. scispace.com While the original research highlights this broad efficacy, specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not widely available in digital archives.

This compound has shown notable activity against several clinically relevant fungal pathogens. Studies confirm its efficacy against multiple species of Candida and Trichophyton, as well as Cryptococcus neoformans. scispace.com These pathogens are responsible for a variety of human infections, from superficial skin conditions to life-threatening systemic diseases. The activity against these specific fungi underscores the compound's potential as a versatile antifungal agent. However, detailed quantitative data, such as MIC values from foundational studies, remains largely inaccessible in current literature databases.

Antibacterial Activities

In addition to its antifungal effects, this compound has also been reported to exhibit antibacterial properties.

The activity of this compound against Gram-negative bacteria such as Escherichia coli has not been specifically detailed in the available scientific literature. While its broad-spectrum antimicrobial nature is noted, the primary focus of existing research has been on its antifungal and anti-Gram-positive bacterial activities. scispace.com

Antiviral Activities in Cellular Models

While direct studies on the antiviral activity of this compound are not available, recent research into related maniwamycin compounds has revealed significant antiviral potential within this chemical family. A 2022 study investigated the antiviral properties of Maniwamycin E and a newly isolated derivative, Dihydromaniwamycin E. scispace.commicrobiologyjournal.org

These compounds demonstrated inhibitory activity against both the influenza (H1N1) virus and SARS-CoV-2 in cellular models. scispace.commicrobiologyjournal.org The half-maximal inhibitory concentration (IC50) values were determined, showcasing their potential to interfere with viral infection without causing cytotoxicity at effective concentrations. scispace.commicrobiologyjournal.org This discovery suggests that the maniwamycin scaffold could be a promising starting point for the development of novel antiviral agents.

CompoundVirusCell LineIC50 (μM)
Dihydromaniwamycin EInfluenza (H1N1)MDCK25.7
Maniwamycin EInfluenza (H1N1)MDCK63.2
Dihydromaniwamycin ESARS-CoV-2293TA19.7
Maniwamycin ESARS-CoV-2293TA9.7

Data sourced from a 2022 study on Maniwamycin E and Dihydromaniwamycin E. scispace.commicrobiologyjournal.org It is important to note that this data does not pertain to this compound directly but to closely related analogues, indicating the antiviral potential of the compound class.

Biological Activities and Pre Clinical Therapeutic Potential of Maniwamycin B

Maniwamycin B, a member of the maniwamycin class of natural products, has been the subject of limited biological investigation. While research has explored the activities of other maniwamycins, specific data on the therapeutic potential of this compound remains largely unavailable in public scientific literature. This article synthesizes the current understanding of its biological activities based on the existing research landscape.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The biological potency of Maniwamycin B is largely attributed to key structural features, primarily the azoxy group and the associated alkyl chains. The core structure of this compound consists of an azoxy group (-N(=O)=N-) connected to a hexenyl chain and a butanol moiety. ontosight.ai This arrangement of functional groups is critical for its interactions with biological targets.

The azoxy group is a vital component for the bioactivity of maniwamycins. This functional group, which is relatively rare in natural products, is known to be a key pharmacophore in other biologically active compounds, contributing to antimicrobial and anticancer properties. ontosight.airesearchgate.net The specific electronic and steric properties of the azoxy moiety in this compound likely govern its binding affinity to molecular targets, potentially through non-covalent interactions such as hydrogen bonding. ontosight.ai

Stereochemical Influences on Bioactivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity for many pharmaceutical compounds, and this compound is no exception. The specific stereochemical configuration of this compound is designated as (S-(R,R-(Z,E)))-. ontosight.ai This precise spatial arrangement is crucial for its biological function, as even minor changes in stereochemistry can lead to significant alterations in bioactivity. ontosight.ainih.gov

The presence of multiple chiral centers in the butanol moiety of this compound means that several stereoisomers can exist. ontosight.ai Studies on related compounds have shown that different enantiomers and diastereomers can exhibit vastly different or even opposing biological effects. For instance, the determination of the absolute configurations of the C-2 and C-3 positions in Maniwamycin G as (2R, 3R) was achieved through methods like the modified Mosher method and circular dichroism, highlighting the importance of stereochemistry in this class of compounds. researchgate.netnih.gov The total synthesis of stereoisomers of Dihydromaniwamycin E was necessary to determine its absolute structure, further emphasizing the role of stereochemistry in defining the biological properties of maniwamycin derivatives. acs.orgbeilstein-journals.orgkeio.ac.jpnih.gov

While direct comparative studies on the bioactivity of all possible stereoisomers of this compound are not extensively documented in the available literature, the established principles of medicinal chemistry and findings from related natural products strongly suggest that the specific stereoisomer found in nature is likely the most potent or possesses the most desirable activity profile. Any deviation from this natural configuration would likely result in a diminished or altered biological response.

Comparative Analysis with Natural and Synthetic Maniwamycin Analogues (A, C-G, Dihydromaniwamycin E)

Comparing this compound with its naturally occurring and synthetic analogues provides valuable insights into its structure-activity relationships. The maniwamycin family includes several members, such as Maniwamycins A, C, D, E, F, and G, as well as the synthetic derivative Dihydromaniwamycin E. researchgate.netacs.orgbeilstein-journals.org These analogues share the core azoxyalkene structure but differ in the substitutions on the butanol or hexenyl portions of the molecule.

Maniwamycin A: Also an antifungal antibiotic isolated from Streptomyces prasinopilosus, Maniwamycin A possesses a different substitution pattern compared to this compound, which influences its antifungal spectrum and potency. d-nb.infojst.go.jp

Maniwamycin C-F: These analogues, isolated from Streptomyces sp. TOHO-M025, have been identified as quorum-sensing inhibitors. researchgate.net Their structures vary, leading to differences in their inhibitory activity.

Maniwamycin G: This analogue contains a methoxycarbonyl group instead of an amide group found in Maniwamycin F. researchgate.netnih.gov This structural change results in a two-fold lower quorum-sensing inhibitory activity compared to Maniwamycin F, demonstrating that even small modifications to the periphery of the molecule can significantly impact biological potency. researchgate.netnih.govacs.org

Dihydromaniwamycin E: A synthetic analogue, Dihydromaniwamycin E, and its natural precursor, Maniwamycin E, have demonstrated antiviral activity against the influenza (H1N1) virus and SARS-CoV-2. acs.orgbeilstein-journals.org Dihydromaniwamycin E, which has a saturated alkyl chain, showed an IC50 value of 25.7 μM against the H1N1 virus, while Maniwamycin E had an IC50 of 63.2 μM. acs.orgacs.org Interestingly, against SARS-CoV-2, Dihydromaniwamycin E had an IC50 of 19.7 μM, whereas Maniwamycin E was more potent with an IC50 of 9.7 μM. researchgate.net This highlights that the degree of saturation in the hexenyl chain can differentially affect activity against various biological targets.

Derivatization and Modification Strategies for Enhanced Activity

The insights gained from SAR studies provide a roadmap for the rational design of novel this compound derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. Derivatization strategies could focus on several key areas of the molecule.

Modification of the alkyl side chains is a promising avenue for enhancing activity. As seen in the comparison between Maniwamycin E and Dihydromaniwamycin E, altering the length, branching, or degree of saturation of the hexenyl chain can fine-tune the biological activity profile. acs.org Introducing different functional groups onto these chains could also lead to new interactions with target molecules.

Another strategy involves the modification of the butanol moiety. The synthesis of various esters, ethers, or the replacement of the hydroxyl group with other functionalities could impact the compound's solubility, metabolic stability, and binding affinity.

Furthermore, exploring modifications of the azoxy group itself, while potentially challenging due to its unique chemistry, could yield novel analogues with distinct biological properties. The synthesis of compounds with alternative nitrogen-nitrogen linkages or the introduction of substituents on the azoxy group could be explored. The development of synthetic methodologies to create a library of this compound analogues would be instrumental in systematically exploring the SAR and identifying candidates with superior therapeutic potential. researchgate.net

Mechanisms of Action and Molecular Target Identification

Cellular Pathway Disruption Mechanisms

The primary described biological effect of Maniwamycin B is its antifungal activity. medchemexpress.commedchemexpress.com The mechanism of action for many azoxy compounds involves the general disruption of cellular processes, which can lead to the inhibition of growth or programmed cell death in target cells. ontosight.ai The presence of the azoxy group is crucial for this biological activity, as its functional groups can participate in various non-covalent interactions with biological macromolecules. ontosight.ai For the broader class of azoxy antibiotics, such as valanimycin (B1682123), it has been suggested that they may function by inhibiting DNA synthesis, thereby activating DNA repair systems. researchgate.net While the specific cellular pathways disrupted by this compound have not been fully elucidated, its activity is consistent with interference in essential functions required for fungal cell proliferation and survival. ontosight.aimedchemexpress.com

Identification of Specific Biological Targets or Interacting Macromolecules

Specific macromolecular targets of this compound have not been definitively identified in published research. The compound is broadly categorized as an antifungal agent, suggesting its targets are likely proteins or other molecules essential for fungal viability. medchemexpress.commedchemexpress.commedchemexpress.com The chemical structure of this compound, featuring an azoxy moiety linked to a hexenyl chain and a butanol group, provides the potential for interaction with various biological molecules through hydrogen bonding and other non-covalent forces. ontosight.ai The stereochemistry of the molecule is also considered critical for its biological activity. ontosight.ai While direct interacting partners are yet to be discovered, research on related compounds provides clues. For instance, the valanimycin resistance gene (vlmF) encodes a protein with 12 putative transmembrane-spanning segments, suggesting a potential interaction at the cell membrane level for that particular azoxy compound. researchgate.net

Enzymatic Inhibition or Modulation by this compound (e.g., DNA primase for related azoxy compounds)

A potential mechanism of action for azoxy compounds is the inhibition of key enzymes involved in cellular replication. patsnap.com DNA primase, an essential enzyme that synthesizes short RNA primers for DNA polymerase during replication, is a notable target for some antimicrobial compounds. patsnap.commdpi.comwikipedia.org Inhibition of primase halts DNA replication and, consequently, cell proliferation. mdpi.com

While direct inhibition of DNA primase by this compound has not been explicitly demonstrated, other natural azoxy compounds have shown activity against this enzyme. nih.gov For example, an azoxy-containing antibiotic was found to inhibit E. coli DnaG primase. nih.gov Furthermore, other primase inhibitors have been identified, such as 2'-deoxy-2'-azidocytidine-5'-triphosphate, which was shown to inhibit the primase (dnaG protein) of E. coli. nih.gov Given that related azoxy antibiotics like valanimycin are thought to interfere with DNA synthesis, it is plausible that this compound could exert its antifungal effects through the inhibition or modulation of DNA primase or other essential enzymes in the DNA replication machinery. researchgate.net

Insights from Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression, including virulence factors, based on population density. nih.govjst.go.jp The maniwamycin family of compounds, specifically Maniwamycins C, D, E, and F, isolated from Streptomyces sp. TOHO-M025, have been identified as potent quorum-sensing inhibitors. nih.govresearchgate.net

These related compounds were shown to inhibit the synthesis of violacein (B1683560) in the reporter strain Chromobacterium violaceum CV026, a process controlled by QS. nih.govresearchgate.net Maniwamycins D and E, in particular, demonstrated higher inhibitory activity than maniwamycins C and F. frontiersin.org Maniwamycin G also exhibited quorum-sensing inhibitory activity, though it was less potent than Maniwamycin F. researchgate.netacs.orgnih.gov This inhibition of a key QS-controlled output suggests that the maniwamycin scaffold can interfere with bacterial signaling pathways. Although this activity has been documented for other maniwamycins, it provides a strong indication that this compound, sharing the core azoxy structure, may possess similar capabilities to disrupt microbial communication systems. nih.gov

Predictive Models for Target Identification (e.g., PASS program)

To explore the full therapeutic potential of natural products beyond their initially observed activities, computational tools can be employed. The Prediction of Activity Spectra for Substances (PASS) program is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. d-nb.infonih.gov The PASS algorithm analyzes structure-activity relationships from a large training set of known biologically active compounds. nih.gov

Natural azo compounds, including Maniwamycins A and B, have been analyzed using the PASS program to predict potential new applications. d-nb.infomdpi.comresearchgate.netresearchgate.net This computational screening can point towards novel pharmacological activities and mechanisms of action. nih.gov For the general class of natural azo compounds, PASS has predicted a wide spectrum of potential biological activities, suggesting roles beyond their confirmed antimicrobial effects. d-nb.infonih.gov This approach emphasizes the value of natural compounds like this compound as sources for drug prototypes and highlights the potential for discovering new therapeutic uses through predictive modeling. mdpi.comresearchgate.net

Advanced Research Directions and Methodological Innovations

Leveraging Advanced Spectroscopic and Analytical Techniques for Structural Elucidaion

The initial determination of Maniwamycin B's structure was accomplished through foundational spectral analyses. researchgate.net However, modern advanced spectroscopic and analytical methods are crucial for a more nuanced understanding of its three-dimensional architecture and for elucidating the structures of newly discovered analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unambiguously assigning proton and carbon signals and determining the relative stereochemistry of the molecule. This is particularly important for the specific spatial arrangement of the azoxy group and the chiral centers in the butanol moiety, which are critical for its biological activity. ontosight.ai For instance, similar spectroscopic analyses, including various NMR experiments, were vital in determining the structures of the related Maniwamycin C, D, E, and F compounds. researchgate.net

Mass Spectrometry (MS), especially high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), provides precise molecular weight determination and fragmentation patterns. This data is essential for confirming the elemental composition and connectivity of the molecule, complementing the information derived from NMR.

The synthesis of this compound and its stereoisomers, followed by comparison of their spectral data with the natural product, represents the gold standard for confirming its absolute configuration. researchgate.net This combined approach of advanced spectroscopy and chemical synthesis provides an unequivocal structural assignment, which is the foundation for any further research into its mechanism of action and for rational drug design.

Technique Application in this compound Research Reference
1D & 2D NMR (COSY, HSQC, HMBC)Determination of the carbon skeleton and proton/carbon assignments. researchgate.netresearchgate.net
NOESYElucidation of relative stereochemistry and spatial proximity of atoms. ontosight.airesearchgate.net
High-Resolution Mass Spectrometry (HR-MS)Precise determination of molecular formula. researchgate.net
Tandem Mass Spectrometry (MS/MS)Structural confirmation through analysis of fragmentation patterns. researchgate.net
Total SynthesisConfirmation of absolute stereochemistry by comparing spectral data of synthetic isomers to the natural product. researchgate.net

Integration of Omics Technologies (Genomics, Proteomics) for Comprehensive Understanding

A comprehensive understanding of this compound requires looking beyond the molecule itself to its biological context. The integration of "omics" technologies—genomics, transcriptomics, and proteomics—is essential for deciphering its biosynthesis, regulation, and mode of action at a systems level.

Genomics: The starting point is the identification of the this compound biosynthetic gene cluster (BGC) within the genome of the producing organism, Streptomyces prasinopilosus. By sequencing the genome and using bioinformatics tools to scan for genes typically associated with secondary metabolite production (e.g., polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes), researchers can pinpoint the BGC. The biosynthesis of the related azoxy compound valanimycin (B1682123) has been the subject of extensive genomic research, providing a roadmap for studying the this compound BGC. studylib.net Understanding the function of each gene within the cluster is the key to elucidating the enzymatic steps that construct the molecule.

Rational Design of Novel Azoxy Compounds based on the this compound Scaffold

The unique azoxy functional group and the specific stereochemistry of this compound make it an attractive scaffold for rational drug design. The goal of this approach is to synthesize novel analogs with improved properties, such as enhanced potency, greater stability, or a broader spectrum of activity.

The total synthesis of this compound has been a significant achievement, particularly the methods developed for the regioselective oxidation of β-hydroxyazo precursors to form the desired β-hydroxyazoxy compound. researchgate.netresearchgate.net This synthetic knowledge is the foundation for creating new derivatives. By modifying the side chains (the hexenyl and butanol moieties) or altering the stereochemistry, chemists can systematically explore the structure-activity relationship (SAR) of the this compound scaffold.

For example, researchers could synthesize analogs with different alkyl chain lengths, introduce aromatic rings, or add other functional groups to probe the interactions with its biological target. This rational, iterative process of design, synthesis, and biological testing can lead to the development of new therapeutic agents based on the rare azoxy pharmacophore. researchgate.net

Exploration of Epigenetic and Regulatory Mechanisms Governing this compound Production

The production of secondary metabolites like this compound by Streptomyces is often tightly regulated and can be influenced by a variety of environmental and cellular signals. Many biosynthetic gene clusters are "silent" or expressed at very low levels under standard laboratory conditions. researchgate.net Exploring the regulatory networks that control the this compound BGC is crucial for understanding its natural role and for improving its production yield.

Research on related compounds offers clues. For example, the production of Maniwamycin E is enhanced at higher cultivation temperatures, suggesting it is a "heat-shock metabolite" whose biosynthesis is triggered by thermal stress. researchgate.net This indicates the presence of temperature-sensitive regulatory elements.

Furthermore, microbial communication systems like quorum sensing are known to control the expression of secondary metabolites. researchgate.net It is plausible that this compound production is controlled by specific transcriptional regulators that respond to cell density or other chemical signals. researchgate.net Identifying these regulatory proteins and the signals they respond to could allow for the targeted manipulation of production. Disrupting transcriptional repressor genes is one strategy that has been used to awaken silent BGCs and could be applied to enhance this compound synthesis. researchgate.net

Bioremediation and Environmental Applications of Azoxy Compound Metabolism

While this compound is studied for its biological activity, the metabolism of the broader class of azoxy and azo compounds has significant environmental implications. Azo compounds are the basis of many synthetic dyes, and their release into the environment is a major pollution concern. nih.govresearchgate.net Microorganisms have evolved metabolic pathways to degrade these compounds, offering potential for bioremediation.

The key enzymatic step in the breakdown of azo dyes is the reductive cleavage of the -N=N- bond by enzymes called azoreductases. nih.govmdpi.com This process often requires an anaerobic environment, as oxygen can compete for the reducing equivalents (like NADH) needed by the enzyme. The resulting products are typically aromatic amines, which are then degraded further under aerobic conditions. mdpi.com This suggests that an effective bioremediation strategy for azo and potentially azoxy pollutants involves a combined anaerobic-aerobic process. mdpi.com

Bacteria capable of degrading azo compounds, such as certain Shewanella species, have been studied extensively. nih.gov Their metabolic machinery, which involves complex electron transport chains, could potentially be harnessed to clean up sites contaminated with azoxy-containing pollutants. nih.gov While the direct bioremediation of this compound is not a primary research goal, studying its degradation pathway could provide insights into the natural cycling of azoxy compounds and identify novel enzymes capable of transforming the azoxy functional group. This knowledge could be applied to the broader challenge of degrading recalcitrant industrial pollutants. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for isolating Maniwamycin B from Streptomyces species?

  • Methodological Answer : this compound is typically isolated using solvent extraction followed by chromatographic purification. Streptomycetes cultures are fermented, and the supernatant is extracted with ethyl acetate. Column chromatography (e.g., silica gel or HPLC) with gradient elution is employed for purification. Structural confirmation is achieved via NMR and mass spectrometry .

Q. How is the chemical structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign protons, carbons, and connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : To determine the molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions).
  • UV-Vis and IR Spectroscopy : To identify functional groups like azoxide moieties.
  • X-ray Crystallography (if applicable): For absolute configuration determination.
    Cross-referencing with literature data (e.g., azoxybacilin analogs) ensures accuracy .

Q. What known biological activities have been reported for this compound in primary literature?

  • Methodological Answer : Studies indicate weak or negligible antimicrobial activity compared to shorter-chain azoxides (e.g., azoxybacilin). Researchers should consult primary literature for bioassay protocols, such as:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines.
  • Mechanistic Studies : RNA/DNA synthesis inhibition tests.
    Note: Activity discrepancies may arise from assay conditions (e.g., pH, solvent) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound's aliphatic chain length and its bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varying chain lengths via semi-synthesis or genetic engineering of biosynthetic gene clusters.
  • Step 2 : Test analogs in standardized bioassays (e.g., MIC determination).
  • Step 3 : Use statistical tools (e.g., ANOVA) to correlate chain length with activity.
  • Step 4 : Compare results with existing SAR data (e.g., valanimycin vs. This compound) to identify critical chain length thresholds .

Q. What methodological considerations are critical when comparing the antimicrobial efficacy of this compound with shorter-chain azoxide derivatives?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure identical microbial strains, inoculum size, and growth media.
  • Solubility Controls : Use DMSO or other solvents at non-inhibitory concentrations.
  • Data Normalization : Express activity relative to positive controls (e.g., ampicillin).
  • Statistical Validation : Report p-values and confidence intervals to address variability.
    Reference studies on azoxybacilin (short-chain) and elaiomycin (long-chain) for comparative frameworks .

Q. How should researchers address contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Studies : Assess bioavailability, metabolism, and tissue distribution in animal models.
  • Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects in vivo.
  • Dose-Response Analysis : Compare in vitro IC₅₀ values with in vivo effective doses.
  • Literature Reconciliation : Evaluate if contradictions stem from assay sensitivity (e.g., serum interference) .

Q. What strategies are recommended for validating the biosynthetic pathways of this compound in Streptomycetes?

  • Methodological Answer :

  • Gene Cluster Knockout : Disrupt putative genes (e.g., polyketide synthases) and analyze metabolite profiles.
  • Isotope Labeling : Feed ¹³C-labeled precursors and track incorporation via NMR.
  • Heterologous Expression : Clone gene clusters into model hosts (e.g., S. coelicolor) for pathway confirmation.
  • Bioinformatics : Use tools like antiSMASH to predict enzyme functions and pathway logic .

Key Methodological Guidelines

  • Data Integrity : Report raw data with uncertainties (e.g., ±SD) and avoid selective data omission .
  • Contradiction Analysis : Use triangulation (multiple assays/models) to resolve conflicting results .
  • Ethical Reporting : Cite all prior work, including studies with divergent conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.